molecular formula C18H27NO2S2 B2679258 2-(4-(isopropylthio)phenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide CAS No. 2034235-32-8

2-(4-(isopropylthio)phenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Cat. No.: B2679258
CAS No.: 2034235-32-8
M. Wt: 353.54
InChI Key: SGBCBOBCVCCSFH-UHFFFAOYSA-N
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Description

The compound 2-(4-(isopropylthio)phenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide features a structurally complex acetamide backbone with two distinct substituents: (1) a 4-(isopropylthio)phenyl group at the 2-position and (2) a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl moiety attached to the nitrogen atom.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S2/c1-14(2)23-16-6-4-15(5-7-16)12-17(20)19-13-18(21-3)8-10-22-11-9-18/h4-7,14H,8-13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCBOBCVCCSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H25NO2S\text{C}_{17}\text{H}_{25}\text{N}\text{O}_2\text{S}

This structure features an isopropylthio group and a methoxytetrahydrothiopyran moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Serotonin Receptors : Similar compounds have shown activity as agonists or antagonists at serotonin receptors (5-HT receptors), which are implicated in mood regulation and various psychiatric disorders.
  • Cyclooxygenase Inhibition : Some derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This mechanism is critical in the treatment of pain and inflammatory conditions .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can effectively inhibit COX enzymes, leading to reduced inflammation. For instance, a study reported that certain thiazole derivatives demonstrated strong anti-inflammatory activity through COX inhibition, suggesting that our compound may exhibit similar properties .

Antimicrobial Activity

Preliminary studies on structurally related compounds have shown promising antimicrobial effects. The presence of sulfur in the isopropylthio group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Neuropharmacological Effects

Given the structural similarities to known psychoactive substances, this compound may also possess neuropharmacological properties. Its interaction with serotonin receptors suggests potential applications in treating mood disorders or anxiety .

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Activity :
    • A series of experiments were conducted using animal models to evaluate the anti-inflammatory effects of related compounds. Results indicated a significant reduction in paw edema in rats treated with COX inhibitors derived from similar structures .
  • Neuropharmacological Studies :
    • In vitro studies demonstrated that compounds with similar configurations exhibited binding affinity for 5-HT receptors, implicating potential therapeutic effects in psychiatric conditions .

Data Summary Table

Biological Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AntimicrobialMembrane disruption
NeuropharmacologicalSerotonin receptor modulation

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrothiopyran group replaces the tetrahydro-2H-pyran seen in ’s analogs, introducing sulfur into the ring system. This substitution likely increases lipophilicity and may alter binding affinity in biological targets .
  • Compared to ’s thioxoacetamide , the target lacks a thioxo group but incorporates a methoxy group, balancing hydrophobicity and polarity .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability : The methoxy group may reduce oxidative metabolism, as seen in fluorinated analogs (), while sulfur atoms could predispose the compound to CYP450-mediated sulfoxidation .
  • Biological Activity : Pyrimidinylthio acetamides () exhibit kinase inhibition, suggesting the target compound’s thioether groups might interact with cysteine-rich enzymatic pockets .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with functionalization of the phenyl ring via isopropylthio substitution. Key steps include coupling reactions (e.g., acetamide bond formation) and protecting group strategies for the methoxytetrahydrothiopyran moiety. Reaction efficiency can be optimized using Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity . For example, sulfur incorporation (as in ’s thioxoacetamide synthesis) may require controlled hydrazine hydrate addition under inert conditions to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC/GC-MS : Quantify purity (≥98% as per ’s standards) and detect impurities.
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., isopropylthio group at the 4-phenyl position) and thiopyran ring conformation .
  • UV-Vis Spectroscopy : Validate λmax absorbance (e.g., 255 nm for similar acetamide derivatives, ) to assess electronic transitions.

Q. What solvents and storage conditions are optimal for maintaining compound stability?

Methodological Answer: Use anhydrous DMSO or DMF for solubility in biological assays, and dichloromethane for synthetic steps. Store as a crystalline solid at -20°C under nitrogen to prevent oxidation of the thioether and methoxy groups (as advised in ). Monitor stability via periodic HPLC analysis over ≥5 years .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer: Employ co-solvents like Tween-80 or cyclodextrin derivatives to enhance aqueous solubility. Pre-dissolve the compound in a minimal volume of DMSO (<0.1% final concentration) to avoid cellular toxicity. Validate solubility using dynamic light scattering (DLS) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Follow GHS guidelines for hazardous materials:

  • Use PPE (gloves, goggles) to prevent skin/eye contact ( ).
  • Conduct reactions in a fume hood to mitigate inhalation risks ( ).
  • Review Safety Data Sheets (SDS) for emergency procedures ( ).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Use density functional theory (DFT) to model electron density distribution, focusing on the thiopyran ring’s conformational flexibility and its impact on receptor binding. Molecular dynamics (MD) simulations can predict solvation effects and stability of the isopropylthio group in hydrophobic pockets (as in ’s reaction path search methods) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Apply meta-analysis frameworks to identify confounding variables (e.g., assay conditions, cell lines). For instance, inconsistent IC50 values may arise from differences in ATP concentrations in kinase assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) and leverage statistical tools like ANOVA to isolate experimental noise .

Q. How can reaction mechanisms involving the thiopyran ring be elucidated?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in the methoxy group) to track bond cleavage/formation via mass spectrometry. Intermediate trapping with TEMPO or other radical quenchers can clarify whether ring-opening proceeds via radical or ionic pathways (inspired by ’s mechanistic studies) .

Q. What advanced techniques optimize heterogeneous catalysis in large-scale synthesis?

Methodological Answer: Screen solid-supported catalysts (e.g., Pd/C or zeolites) using high-throughput robotic platforms. Monitor reaction progress in real-time with in situ IR spectroscopy. Apply machine learning to correlate catalyst properties (surface area, pore size) with yield data ( ’s computational-experimental feedback loop) .

Q. How do steric and electronic effects of the isopropylthio group influence pharmacokinetics?

Methodological Answer: Conduct comparative studies with analogs (e.g., methylthio vs. isopropylthio substituents). Use PAMPA assays to evaluate passive permeability and CYP450 inhibition assays to assess metabolic stability. QSAR modeling can quantify logP and steric bulk contributions (referencing ’s spectroscopic characterization workflows) .

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